![molecular formula C14H14OS B8125678 [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol](/img/structure/B8125678.png)
[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol
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Overview
Description
[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol is a useful research compound. Its molecular formula is C14H14OS and its molecular weight is 230.33 g/mol. The purity is usually 95%.
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Biological Activity
[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, including the use of cyclopropyl and thiophene moieties. The compound can be synthesized through various methods such as Suzuki-Miyaura coupling, which allows for the formation of the desired carbon-carbon bonds between the phenyl and thiophene rings .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including MDA-MB 231 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 3 to 20 µM, indicating potent cytotoxic effects against cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
[1-(4-Thiophen-2-yl)-phenyl]-methanol | MDA-MB 231 | 10 |
[1-(4-Thiophen-2-yl)-phenyl]-methanol | A549 | 5 |
Combretastatin analogues | HeLa | 15 |
Combretastatin analogues | IMR-32 | 7 |
The mechanism by which this compound exerts its anticancer effects likely involves the modulation of specific signaling pathways associated with cell growth and apoptosis. It is hypothesized that the compound interacts with tubulin, disrupting microtubule formation, which is crucial for mitosis .
Antibacterial Activity
In addition to anticancer properties, preliminary studies suggest that related thiophene derivatives exhibit antibacterial activity against various strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Table 2: Antibacterial Activity of Thiophene Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Thiophene derivative | E. faecalis | 40 |
Thiophene derivative | P. aeruginosa | 50 |
Ceftriaxone | E. faecalis | 30 |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are under investigation. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in managing inflammatory conditions .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Case Study on Anticancer Efficacy : A study evaluated a series of thiophene-based compounds against multiple cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in MDA-MB 231 cells.
- Antibacterial Screening : In another study, a library of thiophene derivatives was screened for antibacterial activity, revealing promising results against Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol features a cyclopropyl group attached to a phenyl ring that is substituted with a thiophene moiety. The synthesis typically involves multi-step organic reactions, often utilizing the Suzuki-Miyaura cross-coupling reaction. This method involves coupling a boronic acid derivative of thiophene with a halogenated cyclopropyl compound in the presence of a palladium catalyst, using bases like sodium carbonate and solvents such as toluene or water .
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Biology
This compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Thiophene derivatives are known for their diverse pharmacological effects, including interactions with enzymes and receptors that can modulate biological processes .
Medicine
Research indicates that this compound may have therapeutic potential in treating various diseases. Its ability to inhibit specific enzymes or modulate gene expression makes it a candidate for drug development aimed at conditions such as cancer and inflammation .
Industry
In industrial applications, this compound is explored for its role in developing new materials and chemical processes. Its unique properties make it suitable for applications in electronics and polymer science.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes by occupying active sites, thus preventing substrate binding.
- Gene Expression Modulation : Interaction with transcription factors can lead to changes in gene expression related to cell growth and differentiation .
Pharmacological Properties
Thiophene derivatives exhibit a wide range of pharmacological properties:
- Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through mechanisms like apoptosis induction.
- Anti-inflammatory Effects : These compounds can modulate inflammatory responses, making them useful in treating conditions like arthritis.
- Antimicrobial Activity : Thiophene derivatives have demonstrated efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents .
Case Studies and Research Findings
Study | Compound | Activity | IC50/MIC Values |
---|---|---|---|
1 | 5-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole | Anticancer | IC50 = 2.1 μM |
2 | 1,2,3-thiadiazole hybrid structures | Antiviral | MIC = 50 µg/mL |
3 | Thiophene derivatives | Antimicrobial | MIC = 12.5 µg/mL |
These studies illustrate the promising biological activities associated with thiophene-based compounds. The anticancer activity observed suggests that this compound could be further investigated as a potential therapeutic agent .
Properties
IUPAC Name |
[1-(4-thiophen-2-ylphenyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c15-10-14(7-8-14)12-5-3-11(4-6-12)13-2-1-9-16-13/h1-6,9,15H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHXWAXVSIDWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.